molecular formula C19H21N5O5S2 B285469 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B285469
M. Wt: 463.5 g/mol
InChI Key: HJUYORRGVHXUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant and antitumor activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of action of various enzymes and biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One direction is to further study its mechanism of action and identify the specific enzymes and biological processes that it targets. Another direction is to explore its potential therapeutic applications in various diseases, including bacterial and fungal infections, inflammation, and cancer. Finally, future research can focus on developing new derivatives of this compound with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 2-(4-(methylsulfonyl)phenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-2-(2-furyl)-1,3,4-oxadiazole to form the final product.

Scientific Research Applications

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antitumor activities. In addition, this compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities.

Properties

Molecular Formula

C19H21N5O5S2

Molecular Weight

463.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H21N5O5S2/c1-31(26,27)24-10-8-23(9-11-24)15-6-3-2-5-14(15)20-17(25)13-30-19-22-21-18(29-19)16-7-4-12-28-16/h2-7,12H,8-11,13H2,1H3,(H,20,25)

InChI Key

HJUYORRGVHXUIQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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